1-(3-Fluorophenyl)propane-1-thiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11FS |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-(3-fluorophenyl)propane-1-thiol |
InChI |
InChI=1S/C9H11FS/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2H2,1H3 |
InChI Key |
RWFQJXDSWDYOGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CC=C1)F)S |
Origin of Product |
United States |
Retrosynthetic Analysis and Synthetic Methodologies for 1 3 Fluorophenyl Propane 1 Thiol
Established Synthetic Routes for Aryl Thiols: A Review of Precedent
The synthesis of thiols is a fundamental area of organic chemistry, with numerous methods developed to install the sulfhydryl (-SH) group. researchgate.net These methods can be broadly categorized and serve as a blueprint for the synthesis of the target molecule.
Direct thiolation involves the introduction of a thiol group in a single or a few concerted steps from a suitable precursor. Transition-metal-catalyzed cross-coupling reactions are a cornerstone of this approach, particularly for the synthesis of aryl sulfides, which are valuable intermediates. bohrium.com While often applied to aryl bromides and iodides, developments have also enabled the use of less reactive aryl chlorides. bohrium.comnih.gov Nickel-catalyzed electrochemical thiolation of aryl halides represents a modern approach that can proceed at room temperature without a strong base. nih.govresearchgate.net
A highly relevant strategy for synthesizing 1-(3-Fluorophenyl)propane-1-thiol involves the conversion of the corresponding ketone, 1-(3-fluorophenyl)propan-1-one. Ketones can be transformed into thiols, for example, through reactions over a sulfided catalyst. ias.ac.in This method avoids the need to pre-functionalize the benzylic carbon with a leaving group.
Table 1: Examples of Direct Thiolation Reactions
| Precursor Type | Reagents & Conditions | Product Type | Ref. |
|---|---|---|---|
| Aryl Halide | Thiol, CuI, Light (hv) | Aryl Sulfide (B99878) | organic-chemistry.org |
| Aryl Halide | Thiol, Ni catalyst, Electrocatalysis | Aryl Sulfide | nih.gov |
The reduction of a disulfide bond (S-S) to two thiol groups (-SH) is a common and reliable method for preparing thiols. libretexts.orglibretexts.org This redox reaction is central to many biological processes, such as those involving the coenzyme glutathione (B108866) (GSH), which maintains the reduced state of intracellular proteins. libretexts.orglibretexts.org
In a laboratory setting, this transformation is typically achieved using various reducing agents. Common choices include:
Sodium borohydride (B1222165) (NaBH₄): A versatile and effective reagent for reducing disulfides to thiols. ias.ac.in
Dithiothreitol (DTT) and β-mercaptoethanol (BME): These are thiol-containing reducing agents that function through a series of thiol-disulfide exchange reactions. libretexts.orgmdpi.com DTT is particularly efficient as it forms a stable intramolecular disulfide ring in its oxidized state. libretexts.orglibretexts.org
Phosphines: Reagents like triphenylphosphine (B44618) can also effect the reduction of disulfides.
For the synthesis of this compound, the corresponding precursor, bis(1-(3-fluorophenyl)propyl) disulfide, would first need to be synthesized. This can often be achieved from an alkyl halide and a sulfur source like sodium thiosulfate (B1220275), which under certain conditions can lead to the disulfide. rsc.org
Table 2: Common Reagents for Disulfide Reduction
| Reducing Agent | Mechanism/Key Feature | Ref. |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Hydride-based reduction. | ias.ac.in |
| Dithiothreitol (DTT) | Thiol-disulfide exchange; forms a stable cyclic disulfide. | libretexts.orglibretexts.org |
| Glutathione (GSH) | Biological reducing agent operating via thiol-disulfide exchange. | libretexts.orgnih.gov |
One of the most classical and widely used approaches to thiol synthesis is the nucleophilic substitution (Sₙ2) reaction between an alkyl halide and a sulfur nucleophile. chemistrysteps.com For the target molecule, this would involve reacting 1-halo-1-(3-fluorophenyl)propane with a suitable sulfur source. To minimize the common side reaction where the newly formed thiol reacts with another molecule of alkyl halide to form a sulfide, specific reagents have been developed. chemistrysteps.com
Thiourea (B124793): This reagent reacts with alkyl halides to form stable S-alkylisothiouronium salts. researchgate.net These salts are solid intermediates that can be isolated and subsequently hydrolyzed, typically under basic conditions, to yield the desired thiol. ias.ac.inchemistrysteps.com This method provides a nearly odorless route to thioesterification. researchgate.net
Sodium Thiosulfate: Alkyl halides react with sodium thiosulfate (Na₂S₂O₃) to produce S-alkylthiosulfates, commonly known as Bunte salts. rsc.orgmdpi.com These intermediates are generally stable and can be hydrolyzed with acid to furnish the thiol. rsc.org This method is advantageous as the reagents are inexpensive and less odorous than thiols. mdpi.com
Elemental Sulfur: Organometallic reagents, such as Grignard or organolithium reagents, can act as carbon nucleophiles. Their reaction with elemental sulfur (S₈), followed by an acidic workup, provides a direct route to thiols. youtube.com
Table 3: Common Sulfur Nucleophiles for Thiol Synthesis via Substitution
| Sulfur Source | Intermediate | Key Features | Ref. |
|---|---|---|---|
| Thiourea | S-Alkylisothiouronium salt | Stable, often crystalline intermediate; hydrolyzed to thiol. | ias.ac.inchemistrysteps.com |
| Sodium Thiosulfate | Bunte salt (S-Alkylthiosulfate) | Odorless route; intermediate hydrolyzed with acid. | rsc.orgyoutube.com |
| Sodium Hydrosulfide (B80085) (NaSH) | Thiolate | Direct conversion, but can lead to sulfide byproducts. | chemistrysteps.comwikipedia.org |
Fluorine-Specific Synthetic Considerations in Aryl Thiol Synthesis
The presence of a fluorine atom on the aromatic ring introduces specific electronic effects that must be considered during the synthesis of this compound. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect, which can influence the reactivity of the aromatic ring and the benzylic position.
The synthesis of fluorinated thiols often follows pathways analogous to their non-fluorinated counterparts, but reagent compatibility must be ensured. A common route to a benzylic thiol like the target molecule would start from the corresponding ketone, 3'-fluoropropiophenone (B119259).
A typical sequence involves:
Reduction of the ketone: 3'-Fluoropropiophenone can be reduced to 1-(3-fluorophenyl)propan-1-ol (B1342436) using standard reducing agents like sodium borohydride.
Conversion to a leaving group: The resulting alcohol is then converted into a good leaving group, typically a halide (e.g., 1-bromo-1-(3-fluorophenyl)propane), using reagents such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).
Nucleophilic substitution: The benzylic halide is then reacted with a sulfur nucleophile, as described in section 2.1.3 (e.g., thiourea or thiosulfate), to yield the final thiol.
The electron-withdrawing nature of the fluorine atom can affect the stability of any carbocationic character at the benzylic position during the substitution step, potentially influencing reaction rates and the propensity for side reactions.
Recent advances have also provided novel methods, such as the use of sulfuryl fluoride-derived reagents for the alkylation of thiols, demonstrating the ongoing development in fluorinated sulfide synthesis. rsc.org Furthermore, visible-light-induced methods are emerging for the three-component thiolation-difluoroalkylation of alkynes, showcasing modern strategies for creating complex fluoro-sulfur compounds. acs.orgacs.org
While the target molecule is a benzylic thiol, a brief review of methods for synthesizing fluorinated aryl thiols (where the -SH group is directly attached to the ring) provides a broader context for C-S bond formation on fluorinated systems.
Nucleophilic Aromatic Substitution (SₙAr): In aromatic systems that are highly electron-deficient (e.g., perfluoroarenes), a fluorine atom can be displaced by a nucleophile. The reaction of a thiol with a perfluorinated benzene (B151609) ring, known as the para-fluoro-thiol reaction (PFTR), is a prime example of this reactivity. acs.org
Halogen Exchange (Halex) Process: This is a major industrial method for producing fluoroaromatics, where a chloro- or bromo-substituted arene is treated with a fluoride (B91410) source like KF. nih.gov While this method forms C-F bonds, the principles of activating the ring for nucleophilic attack are relevant.
Metal-Catalyzed Cross-Coupling: As mentioned previously, transition-metal-catalyzed reactions are effective for coupling aryl halides with thiols. These methods can be applied to fluoroaryl halides, providing a versatile route to fluorinated aryl sulfides and, after deprotection, thiols. organic-chemistry.orgnih.gov
Copper-Catalyzed Synthesis Approaches for Fluorinated Aryl Sulfides
Copper-catalyzed cross-coupling reactions are a cornerstone in the formation of carbon-sulfur bonds, providing powerful methods for synthesizing aryl sulfides. nih.gov These reactions are particularly relevant for creating fluorinated aryl sulfides, where a C(aryl)-S bond is formed between a fluorinated aryl halide and a thiol. nih.govrsc.org The general approach involves the reaction of an aryl halide with a thiol in the presence of a copper catalyst, often with a ligand and a base. researchgate.net
The mechanism for copper-catalyzed thioetherification is an area of active research, but it is understood to involve copper(I) thiolate complexes as key intermediates. nih.govacs.org These complexes can be isolated and have been shown to react with aryl iodides to produce the corresponding aryl sulfides, demonstrating their role in the catalytic cycle. nih.govacs.org Copper(I) precursors are commonly used, and the catalysis can be facilitated by various ligands, such as 1,10-phenanthroline (B135089), which can stabilize the copper center and promote the reaction. nih.govacs.org
Recent advancements have also focused on using more accessible and less odorous sulfur sources than thiols. For instance, copper oxide nanoparticles have been effectively used to catalyze the synthesis of symmetrical aryl sulfides from aryl halides and thiourea, which serves as a sulfur surrogate. researchgate.net Copper-catalyzed methods are also tolerant of a wide range of functional groups, which is crucial when dealing with multi-functional molecules. rsc.orgnih.gov For example, the synthesis of aryldifluoroamides has been achieved through copper-catalyzed cross-coupling, highlighting the utility of copper in reactions involving fluorinated compounds. nih.gov
Table 1: Examples of Copper-Catalyzed Systems for Aryl Sulfide Synthesis
| Catalyst System | Substrates | Conditions | Notes | Source |
|---|---|---|---|---|
| CuI / Ligand | Aryl Halides, Thiols | Base, Solvent (e.g., DMSO) | Ligands like 1,10-phenanthroline or ethylene (B1197577) glycol are often employed. | nih.gov |
| CuO Nanoparticles | Aryl Halides, Thiourea | Cs₂CO₃, DMSO, 110 °C | Avoids the use of volatile and foul-smelling thiols. | researchgate.net |
| Cu(OTf)₂ | Benzyl Alcohols, Thiols | Mild Conditions | Lewis-acid-mediated S_N1-type mechanism. | nih.gov |
| CuBr₂ / DBU | Hydrazones, Sodium Sulfinates | DMF, 100 °C | Provides a route to benzylic thioethers. | acs.org |
Electrochemical Methods for Thiol and Sulfonyl Fluoride Synthesis from Thiols
Electrochemical synthesis offers a green and mild alternative to traditional chemical methods, avoiding the need for stoichiometric oxidants and catalysts. tue.nlnih.gov A notable application in sulfur chemistry is the electrochemical oxidative coupling of thiols with a fluoride source to produce sulfonyl fluorides. thieme.deacs.org Sulfonyl fluorides are important functional groups, particularly in the context of "click chemistry". nih.govthieme.de
Developed by the Noël group, this method uses widely available starting materials: thiols or their corresponding disulfides, and potassium fluoride (KF) as an inexpensive and safe fluoride source. tue.nlacs.org The reaction is typically carried out in a biphasic mixture (e.g., CH₃CN/HCl) using simple graphite (B72142) and stainless steel electrodes. acs.org Anodic oxidation facilitates the reaction without the need for chemical oxidants. acs.org
The process demonstrates a broad substrate scope, accommodating various alkyl, benzyl, aryl, and heteroaryl thiols. nih.govresearchgate.net Even functionally complex molecules like a protected cysteine derivative can be used, showcasing the mildness and selectivity of the reaction conditions. acs.org Mechanistic studies suggest the involvement of radical intermediates and a nucleophilic fluorination step. tue.nlacs.org This electrochemical approach represents a significant advance over classical methods that often require harsh conditions and toxic reagents like sulfonyl chlorides. acs.org
Table 2: Typical Conditions for Electrochemical Sulfonyl Fluoride Synthesis
| Parameter | Condition | Purpose | Source |
|---|---|---|---|
| Electrodes | Graphite (Anode), Stainless Steel (Cathode) | Inexpensive and effective for the oxidation process. | acs.org |
| Reactants | Thiol or Disulfide (1 equiv.), KF (5 equiv.) | Widely available sulfur and fluoride sources. | tue.nlacs.org |
| Additive | Pyridine (1 equiv.) | Base, facilitates the reaction. | acs.org |
| Solvent | CH₃CN / 1 M HCl (biphasic) | Provides the medium for the electrochemical process. | acs.org |
| Current | 20 mA | Drives the anodic oxidation. | researchgate.net |
Proposed and Actual Synthetic Pathways for this compound and Analogous Structures
Strategies Involving 3-Fluorophenyl Precursors
The synthesis of this compound logically begins with precursors already containing the 3-fluorophenyl moiety. A highly plausible and versatile strategy involves the use of organometallic reagents or the functionalization of ketones.
Pathway A: Grignard Reaction Route
A common approach starts with 3-fluorobromobenzene.
Formation of Grignard Reagent: 3-fluorobromobenzene is reacted with magnesium metal in an ether solvent (like THF or diethyl ether) to form 3-fluorophenylmagnesium bromide.
Reaction with Aldehyde: The Grignard reagent is then added to propanal. This nucleophilic addition to the carbonyl carbon yields the secondary alcohol, 1-(3-fluorophenyl)propan-1-ol, after an aqueous workup.
Conversion to a Leaving Group: The hydroxyl group of the alcohol is a poor leaving group. It must be converted into a better one, such as a tosylate or mesylate, by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine.
Nucleophilic Substitution: The resulting tosylate or mesylate is then treated with a sulfur nucleophile. Reagents like sodium hydrosulfide (NaSH) or sodium thioacetate (B1230152) (CH₃COSNa) followed by hydrolysis can be used to displace the leaving group via an S_N2 reaction, yielding the final product, this compound. chemistrysteps.com
Pathway B: Ketone Reduction Route
An alternative pathway begins with the ketone, 3'-fluoropropiophenone (1-(3-fluorophenyl)propan-1-one).
Reduction of Ketone: The ketone is reduced to the corresponding secondary alcohol, 1-(3-fluorophenyl)propan-1-ol, using a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Conversion and Substitution: The subsequent steps are identical to steps 3 and 4 in Pathway A, involving conversion of the alcohol to a good leaving group and subsequent displacement with a sulfur nucleophile.
While no specific literature detailing the synthesis of this compound from a 2-bromo-1-(3-fluorophenyl)ethanone derivative was found, such a precursor could hypothetically be used. This would likely involve a Grignard reaction with a methylating agent to form a secondary bromide, followed by nucleophilic substitution with a thiol source.
Stereochemical Control and Diastereoselectivity in Synthesis
The carbon atom attached to the sulfur and the fluorophenyl group in this compound is a stereocenter. Therefore, controlling the stereochemistry to produce a single enantiomer is a critical aspect of its synthesis. nih.gov Diastereoselectivity refers to the preferential formation of one diastereomer over others and is a key concept in creating complex molecules with specific stereochemistry. numberanalytics.comnumberanalytics.com
Several strategies can be employed to achieve stereochemical control:
Asymmetric Reduction: In the ketone reduction pathway (Pathway B), a chiral reducing agent or a catalyst can be used for the asymmetric reduction of 3'-fluoropropiophenone. Catalytic systems like those based on ruthenium or rhodium with chiral ligands (e.g., BINAP) are well-established for the enantioselective reduction of ketones to chiral alcohols. This produces an enantiomerically enriched 1-(3-fluorophenyl)propan-1-ol.
Stereospecific S_N2 Displacement: The conversion of the chiral alcohol to the thiol must proceed with a known stereochemical outcome. The S_N2 displacement of a tosylate or mesylate by a sulfur nucleophile occurs with a complete inversion of configuration at the stereocenter. beilstein-journals.org Therefore, if an enantiomerically pure alcohol is used, an enantiomerically pure thiol will be produced with the opposite configuration.
Chiral Auxiliaries: Another approach involves the use of a chiral auxiliary. For instance, α-thiocarboxylic acids can be condensed with an aldehyde to form chiral 1,3-oxathiolan-4-ones. nih.gov Diastereoselective alkylation of the enolate derived from this scaffold, followed by hydrolysis, can liberate an enantiopure tertiary thiol. nih.gov While this method is typically used for tertiary thiols, the principles of using chiral auxiliaries to direct diastereoselective bond formation are broadly applicable. nih.gov
Table 3: Strategies for Stereochemical Control in Thiol Synthesis
| Strategy | Description | Key Feature | Source |
|---|---|---|---|
| Asymmetric Reduction | Reduction of a prochiral ketone using a chiral catalyst or reagent. | Creates a chiral alcohol from an achiral ketone. | General Principle |
| S_N2 Displacement | Nucleophilic substitution on a chiral substrate with a defined leaving group. | Proceeds with inversion of stereochemistry. | beilstein-journals.org |
| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereochemical course of a reaction. | The auxiliary is removed after the desired stereocenter is formed. | nih.gov |
| Kinetic Resolution | A racemic mixture is reacted with a chiral catalyst or reagent that preferentially reacts with one enantiomer. | Separates a racemate, but the maximum theoretical yield is 50%. | General Principle |
Optimization of Reaction Conditions and Yield Enhancement Strategies in Thiol Synthesis
Catalysis in Thiol Synthesis (e.g., Copper(I) catalysis, NR₄F catalysis)
Optimizing reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring the practicality of a synthetic route. Catalysis plays a central role in modern thiol synthesis.
Copper(I) Catalysis Optimization
In the copper-catalyzed synthesis of aryl sulfides, several factors can be tuned to enhance performance. nih.gov
Ligand Selection: The choice of ligand is critical. While some reactions proceed without a ligand, the addition of ligands like 1,10-phenanthroline, 2,9-dimethyl-1,10-phenanthroline, or even simple diols can significantly accelerate the reaction and improve yields. nih.govacs.org The ligand stabilizes the copper(I) catalytic species and facilitates the key steps of oxidative addition and reductive elimination.
Copper Source and Loading: Copper(I) salts such as CuI, CuBr, or Cu₂O are common precursors. nih.gov While early methods often required stoichiometric or large excesses of copper, modern systems aim for substoichiometric catalyst loadings (e.g., 5-10 mol%) to improve the cost-effectiveness and environmental profile of the reaction. nih.gov
Base and Solvent: The choice of base (e.g., Cs₂CO₃, K₂CO₃) and solvent (e.g., DMSO, DMF) can dramatically affect reaction rates and yields. Optimization often involves screening various combinations to find the ideal conditions for a specific set of substrates. researchgate.net
Tetrabutylammonium (B224687) Fluoride (NR₄F) Catalysis
Quaternary ammonium (B1175870) fluorides, such as tetrabutylammonium fluoride (TBAF), have emerged as effective catalysts in certain organic transformations, including those involving thiols. nih.gov TBAF can act as a potent nucleophilic catalyst or a strong base.
In the context of thiol chemistry, TBAF has shown high catalytic activity in thiol-epoxy "click" reactions for the synthesis of functionalized organosilicon compounds. nih.gov In these reactions, TBAF efficiently catalyzes the ring-opening of epoxides by thiols, leading to high yields under mild, often solvent-free, conditions. nih.gov The fluoride anion is believed to be the key catalytic species. While this specific application is for a thiol-epoxy reaction, it demonstrates the potential of fluoride-based catalysts to promote C-S bond formation efficiently. This catalytic system is valued for its high regioselectivity, mild conditions, and tolerance of various functional groups. nih.gov
Table 4: Catalytic Systems and Optimization Parameters in Thiol Synthesis
| Catalyst System | Key Optimization Parameters | Typical Conditions | Advantages | Source |
|---|---|---|---|---|
| Copper(I) | Ligand, Copper Source, Base, Solvent, Temperature | 5-10 mol% Cu(I), Ligand, Base (e.g., Cs₂CO₃), Solvent (e.g., DMSO) | Versatile for C(aryl)-S bond formation, tolerant of many functional groups. | nih.govacs.orgnih.gov |
| NR₄F (TBAF) | Catalyst Loading, Temperature, Solvent (or solvent-free) | 5 mol% TBAF, Room Temperature to moderate heat | High yields, mild conditions, excellent regioselectivity for specific reactions like thiol-epoxy coupling. | nih.gov |
Elucidation of Molecular Structure Through Advanced Spectroscopic and Diffraction Techniques
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy techniques, particularly FT-IR, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes.
The FT-IR spectrum of 1-(3-Fluorophenyl)propane-1-thiol displays several characteristic absorption bands that confirm the presence of its key functional groups. rsc.org
S-H Stretch: A weak but sharp absorption band is expected in the region of 2550-2600 cm⁻¹. This band is highly characteristic of the thiol (mercaptan) functional group.
C-H Stretches: Absorptions for C-H stretching vibrations are observed in two main regions. The bands appearing just above 3000 cm⁻¹ are attributed to the aromatic C-H bonds of the phenyl ring. The bands appearing just below 3000 cm⁻¹ (approx. 2870-2960 cm⁻¹) correspond to the aliphatic C-H bonds of the propyl chain.
C=C Aromatic Stretch: A series of medium to sharp bands in the 1450-1600 cm⁻¹ range are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.
C-F Stretch: A strong absorption band, typically found between 1000 and 1300 cm⁻¹, is indicative of the C-F bond stretch, confirming the presence of fluorine attached to the aromatic ring.
C-S Stretch: A weaker absorption in the fingerprint region, typically between 600-800 cm⁻¹, can be assigned to the C-S stretching vibration.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Ar-H | 3000-3100 | Medium |
| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2870-2960 | Medium-Strong |
| Thiol S-H Stretch | -SH | 2550-2600 | Weak-Medium |
| Aromatic C=C Stretch | Ar C=C | 1450-1600 | Medium-Strong |
| Aryl C-F Stretch | Ar-F | 1000-1300 | Strong |
| C-S Stretch | C-S | 600-800 | Weak |
Lack of Available Data for this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available, in-depth research data for the chemical compound This compound . Specifically, detailed experimental results from advanced spectroscopic and diffraction techniques, as required by the requested article outline, are not present in published academic papers or accessible repositories.
The specified analytical methods—Laser-Raman Spectroscopy, Mass Spectrometry, and X-ray Diffraction—provide crucial information for the elucidation of a molecule's structure, molecular weight, fragmentation patterns, and solid-state geometry. The generation of a scientifically accurate and informative article on these aspects requires access to raw or processed data from dedicated studies on the compound .
Without these foundational research findings, it is not possible to provide a detailed analysis of:
Laser-Raman spectroscopic data.
Mass spectrometry fragmentation patterns and molecular weight determination.
X-ray diffraction data, including bond lengths, bond angles, dihedral angles, and intermolecular interactions.
Therefore, the creation of an article that adheres to the specified detailed outline and maintains a high standard of scientific accuracy and authority is not feasible at this time. The requested content, particularly the data tables and in-depth research findings, does not exist in the available scientific domain for this compound.
Reactivity and Mechanistic Investigations of 1 3 Fluorophenyl Propane 1 Thiol
Fundamental Chemical Transformations of Aryl Thiols
The chemistry of aryl thiols is centered around the reactivity of the sulfhydryl (-SH) group, which can act as a proton donor (acid) or a nucleophile.
The sulfhydryl proton of a thiol is acidic and can be removed by a base to form a thiolate anion (RS⁻). Thiols are generally more acidic than their alcohol counterparts due to the larger size of the sulfur atom, which allows for better delocalization and stabilization of the resulting negative charge. libretexts.org The acidity of a thiol is quantified by its pKa value; a lower pKa indicates a stronger acid.
| Thiol Compound | pKa Value | Reference |
|---|---|---|
| Benzenethiol | 6.6 | researchgate.net |
| 4-Chlorobenzenethiol | 6.14 | researchgate.net |
| 4-Methoxybenzenethiol | 6.78 | researchgate.net |
| Phenylmethanethiol (Benzyl thiol) | 9.43 | researchgate.net |
| Propane-1-thiol | 10.65 | researchgate.net |
| Methanethiol (B179389) | 10.33 | libretexts.org |
The formation of the corresponding thiolate anion is a crucial step in many of the reactions involving thiols, as the thiolate is a significantly more potent nucleophile than the neutral thiol. libretexts.org The equilibrium between the thiol and thiolate is dependent on the pH of the solution; at a pH above the thiol's pKa, the deprotonated thiolate form predominates. maastrichtuniversity.nl
The sulfur atom in both the thiol and thiolate forms possesses lone pairs of electrons, making them effective nucleophiles. Thiolates are particularly strong nucleophiles due to the negative charge and the high polarizability of the sulfur atom. libretexts.org They readily participate in nucleophilic substitution and addition reactions.
The benzylic nature of 1-(3-fluorophenyl)propane-1-thiol makes its thiolate a potent nucleophile for S-alkylation and S-arylation reactions. For instance, it can react with alkyl halides in classic Sₙ2 reactions to form thioethers (sulfides). Transition metal catalysis, often employing palladium or copper, facilitates the coupling of aryl thiols with aryl halides to form diaryl sulfides. acs.orgorganic-chemistry.org These reactions are fundamental for constructing more complex sulfur-containing molecules.
Oxidation Pathways of this compound
The sulfur atom in thiols exists in its lowest oxidation state (-2) and is readily oxidized. The oxidation products can range from disulfides to higher oxidation states like sulfoxides and sulfones, depending on the strength of the oxidizing agent and the reaction conditions.
One of the most characteristic reactions of thiols is their oxidation to disulfides (RSSR). This transformation involves the formation of a sulfur-sulfur bond and can be achieved with a variety of mild oxidizing agents. sci-hub.se For this compound, this would result in the formation of bis(1-(3-fluorophenyl)propyl) disulfide.
Common reagents for this conversion include molecular oxygen (often catalyzed by metal ions), hydrogen peroxide, and iodine. sci-hub.seorganic-chemistry.org The reaction is often reversible, and the disulfide can be reduced back to the thiol using appropriate reducing agents. This redox cycle is a key feature in many biological systems involving the amino acid cysteine. odu.edu
| Oxidizing Agent | Typical Conditions | Selectivity | Reference |
|---|---|---|---|
| Air/O₂ (metal-catalyzed) | Base (e.g., Et₃N) in DMF, RT to 80 °C | Good for disulfides | researchgate.netresearchgate.net |
| Hydrogen Peroxide (H₂O₂) | Catalytic I₂ or I⁻, RT | Excellent for disulfides | organic-chemistry.org |
| Dimethyl Sulfoxide (B87167) (DMSO) | Catalytic Mo(VI) complex, mild conditions | Selective for disulfides | organic-chemistry.org |
| Bobbitt's Salt | Various solvents, RT | Highly chemoselective for disulfides | organic-chemistry.org |
| Electrochemical Oxidation | Continuous-flow microreactor, controlled potential | High selectivity for disulfides | rsc.org |
Treatment of thiols or their corresponding sulfides with stronger oxidizing agents leads to the formation of sulfur oxyacids. The oxidation of the sulfide (B99878) derived from this compound would first yield a sulfoxide and, upon further oxidation, a sulfone. libretexts.org
Controlling the extent of oxidation is a key challenge. Selective oxidation to the sulfoxide level can often be achieved by using one equivalent of an oxidant like hydrogen peroxide at low temperatures. organic-chemistry.org More forceful oxidizing agents or harsher conditions, such as using excess hydrogen peroxide, potassium permanganate, or peroxy acids, will typically lead to the fully oxidized sulfone. organic-chemistry.orgpsu.edu Electrochemical methods also offer precise control over the oxidation state by tuning the applied voltage. rsc.org
| Target Product | Oxidizing Agent | Typical Conditions | Reference |
|---|---|---|---|
| Sulfoxide | H₂O₂ (1 equiv.) | Recyclable silica-based tungstate (B81510) catalyst, RT | organic-chemistry.org |
| Sulfoxide | Selectfluor | H₂O as O-source, RT, fast reaction | thieme-connect.com |
| Sulfone | H₂O₂ (excess) | Silica-based tungstate catalyst, RT | organic-chemistry.org |
| Sulfone | Urea-Hydrogen Peroxide/Phthalic Anhydride | Ethyl acetate, metal-free | organic-chemistry.org |
| Sulfone | Selectfluor | H₂O as O-source, controlled conditions | thieme-connect.com |
Carbon-Sulfur Bond Forming Reactions Involving this compound
The nucleophilic character of the sulfur in this compound is central to its utility in forming new carbon-sulfur (C-S) bonds, a cornerstone of organosulfur chemistry. These reactions typically proceed via the more reactive thiolate anion.
Key C-S bond-forming reactions include:
S-Alkylation: The reaction of the thiolate with alkyl halides or tosylates is a straightforward and common method for synthesizing unsymmetrical sulfides, following an Sₙ2 mechanism. ias.ac.in
S-Arylation: The formation of aryl sulfides from aryl thiols often requires transition metal catalysis to couple with aryl halides or triflates. Palladium and copper-based catalysts are most prevalent. acs.orgorganic-chemistry.org For example, the reaction of this compound with an aryl iodide in the presence of a copper(I) iodide catalyst and a base would yield the corresponding aryl propyl sulfide. organic-chemistry.org
Michael Addition: As a soft nucleophile, the thiolate readily undergoes conjugate (1,4-) addition to α,β-unsaturated carbonyl compounds, a reaction known as the sulfa-Michael addition. acs.org This is a highly efficient method for C-S bond formation.
Thiol-Ene Reaction: This reaction involves the radical or base/acid-catalyzed addition of the S-H bond across a double bond, providing another route to functionalized sulfides. acs.org
The reactivity in these transformations makes this compound a potentially valuable building block for introducing the 1-(3-fluorophenyl)propylthio moiety into larger molecules.
Thiol-Ene Coupling Reactions: Mechanisms and Scope
The thiol-ene reaction is a powerful and efficient method for forming carbon-sulfur bonds, proceeding via an anti-Markovnikov addition of a thiol to an alkene. wikipedia.org This reaction is known for its high yields, stereoselectivity, and rapid rates, qualifying it as a "click" chemistry reaction. wikipedia.org For a compound like this compound, this reaction opens up avenues for creating diverse thioether structures.
The mechanism is typically a free-radical process, which can be initiated by light, heat, or a radical initiator. wikipedia.org The process begins with the formation of a thiyl radical (RS•) from the thiol. This radical then adds to an alkene at the less substituted carbon, creating a more stable carbon-centered radical. A subsequent chain-transfer step involves the abstraction of a hydrogen atom from another thiol molecule, which propagates the radical chain. wikipedia.orgresearchgate.net
The scope of the thiol-ene reaction is broad, with applications in polymer synthesis, surface patterning, and the creation of complex biomolecules. wikipedia.orgnih.gov The use of thiyl radicals as initiators has been employed in the synthesis of natural products. wikipedia.org For this compound, this reaction allows for its coupling with a variety of alkenes, leading to functionalized thioethers. The regioselectivity is generally high, driven by the formation of the more stable radical intermediate. nih.gov
Table 1: Examples of Thiol-Ene Coupling Reactions
| Thiol Reactant | Alkene Reactant | Initiator | Product Type | Reference |
| This compound | Terminal Alkene | UV Light/Photoinitiator | Anti-Markovnikov Thioether | wikipedia.org |
| Aromatic Thiol | Norbornene | AIBN (Azobisisobutyronitrile) | Functionalized Thioether | researchgate.net |
| Thiol-containing monolith | Lauryl methacrylate | UV Light (360 nm) | Functionalized Polymer | nih.gov |
Cross-Coupling Reactions with Aryl Halides
Cross-coupling reactions represent a cornerstone of modern organic synthesis, and the formation of C-S bonds through this method is a well-established strategy. This compound can be coupled with various aryl halides to produce diaryl thioethers or alkyl-aryl thioethers. These reactions are typically catalyzed by transition metals like palladium or copper.
Copper-catalyzed methods, in particular, have been developed for the coupling of thiols with aryl halides under mild conditions. organic-chemistry.org For instance, a photoinduced, copper-catalyzed approach allows for the coupling of aryl thiols with aryl halides at temperatures as low as 0°C using inexpensive copper(I) iodide (CuI) as a precatalyst. organic-chemistry.org Mechanistic studies suggest that these photoinduced reactions may proceed through a single-electron transfer (SET) pathway, involving radical intermediates. organic-chemistry.org
Palladium-catalyzed reactions are also common. For example, the reaction of (1-fluorovinyl)methyldiphenylsilane (B1593031) with aryl iodides proceeds smoothly in the presence of a catalytic amount of CuI and a palladium catalyst like Pd(PPh₃)₄ in polar aprotic solvents. nih.gov A variety of functional groups on the aromatic ring are tolerated under these mild conditions. nih.gov
Table 2: Catalytic Systems for Cross-Coupling of Thiols with Aryl Halides
| Thiol | Aryl Halide | Catalyst System | Solvent | Key Feature | Reference |
| Aryl Thiol | Aryl Iodide/Bromide | CuI (precatalyst), no ligand, light | Not specified | Reaction at 0°C or below | organic-chemistry.org |
| (1-fluorovinyl)methyldiphenylsilane | Aryl Iodide | CuI, Pd(PPh₃)₄ | DMF, DMI, DMA, NMP | Tolerates various functional groups | nih.gov |
| Thiol | Aryl Halide | Not specified | Not specified | Odorless xanthates as thiol surrogates | researchgate.net |
Nucleophilic Aromatic Substitution (SNAr) with Activated Fluorinated Arenes
Nucleophilic aromatic substitution (SNAr) is a key reaction for the synthesis of aryl thioethers, particularly when the aromatic ring is activated by electron-withdrawing groups. nsf.govacsgcipr.org In this reaction, the thiolate anion, generated from this compound by a base, acts as a nucleophile, attacking an electron-deficient aromatic ring and displacing a leaving group, typically a halide. acsgcipr.org
The classic SNAr mechanism is a two-step process involving the formation of a resonance-stabilized Meisenheimer intermediate. acsgcipr.orgnih.gov The reaction is generally favored with highly activated substrates, such as those containing nitro groups ortho or para to the leaving group. nih.gov Aryl fluorides are often excellent substrates for SNAr reactions due to the high electronegativity of fluorine, which activates the ring towards nucleophilic attack. acsgcipr.org
The choice of solvent and base is critical. Dipolar aprotic solvents like DMF, DMAc, or NMP are commonly used, although concerns about their toxicity have led to searches for alternatives. acsgcipr.org A variety of bases can be employed, ranging from mild ones like sodium carbonate to strong bases like sodium hydride, depending on the reactivity of the substrates. acsgcipr.org
Alkylation Reactions to form Thioethers and their Derivatives
The S-alkylation of thiols is a fundamental and straightforward method for the synthesis of thioethers. masterorganicchemistry.com For this compound, this reaction involves deprotonation with a suitable base to form the corresponding thiolate, which then acts as a potent nucleophile in an Sₙ2 reaction with an alkyl halide. masterorganicchemistry.com
Thiols are generally more acidic than their alcohol counterparts, and their conjugate bases, thiolates, are excellent nucleophiles. masterorganicchemistry.com This high nucleophilicity, combined with the lower basicity of thiolates compared to alkoxides, means that Sₙ2 reactions with alkyl halides proceed efficiently with minimal competing elimination (E2) reactions. masterorganicchemistry.com A wide range of bases, from sodium hydroxide (B78521) to sodium hydride, can be used to generate the thiolate. The subsequent reaction with a primary or secondary alkyl halide yields the corresponding thioether. This method is highly versatile for creating a diverse array of thioether derivatives from this compound.
Mechanistic Studies of Reactions Involving this compound
Understanding the reaction mechanisms involving this compound is essential for controlling reaction outcomes and developing new synthetic methodologies. Research has focused on both radical and ionic pathways.
Radical Reaction Mechanisms and the Role of Thiyl Radicals
Thiyl radicals (RS•) are key intermediates in many reactions involving thiols, including the thiol-ene coupling. wikipedia.org The S-H bond in a thiol is significantly weaker than a C-H bond, making the formation of a thiyl radical through hydrogen atom abstraction a relatively facile process. wikipedia.orgdundee.ac.uk Initiators like azobisisobutyronitrile (AIBN) or photochemical methods can be used to generate these radicals. dundee.ac.uk
Once formed, the thiyl radical derived from this compound can undergo several reactions. In the context of thiol-ene reactions, it adds to an alkene to form a carbon-centered radical, which then propagates the chain. wikipedia.orgresearchgate.net Thiyl radicals are also implicated in various biological processes and can react with a range of substrates. wikipedia.orgnih.gov The reactivity of these radicals is a subject of ongoing study, with research exploring their role in initiating cyclization cascades and other complex transformations. dundee.ac.uknih.gov
Investigations into Concerted vs. Stepwise Mechanisms
For reactions like nucleophilic aromatic substitution (SNAr), there has been considerable investigation into whether the mechanism is stepwise or concerted. The classical view of the SNAr reaction involves a two-step process with a distinct Meisenheimer intermediate. nih.gov However, a growing body of evidence from experimental and computational studies suggests that some SNAr reactions may proceed through a concerted (cSNAr) mechanism, where bond formation and bond breaking occur in a single transition state. nih.govresearchgate.net
The choice between a stepwise and concerted pathway is influenced by several factors, including the nature of the aromatic system, the nucleophile, the leaving group, and the reaction conditions. researchgate.netnih.gov For instance, computational studies have shown that extending the aromatic system or introducing heteroatoms can favor a stepwise profile. nih.gov The nature of the counter-cation can also play a role, with smaller cations that can better stabilize the departing leaving group favoring a concerted mechanism. nih.gov While the textbook SNAr mechanism is stepwise, the possibility of a concerted pathway for certain substrates and conditions is now widely recognized. nih.govresearchgate.net Similar mechanistic questions arise in other reaction types, such as 1,3-dipolar cycloadditions, where concerted and stepwise diradical pathways can be in competition. nih.govresearchgate.net
Kinetic and Thermodynamic Aspects of Thiol Reactions
The reactivity of thiols is largely governed by the acidity of the S-H bond and the nucleophilicity of the corresponding thiolate anion (RS⁻). The kinetics and thermodynamics of thiol reactions are highly dependent on the specific reaction type, such as thiol-disulfide exchange, Michael additions, and radical-mediated processes.
Thermodynamic Considerations:
Many reactions involving thiols, such as the addition to activated double bonds (Michael addition), are thermodynamically favorable. acs.org The formation of a stable carbon-sulfur bond drives the reaction forward. For instance, the addition of thiols to Michael acceptors is often a reversible process, where the position of the equilibrium is influenced by the stability of the adduct and the reactants. nih.gov The presence of electron-withdrawing groups on the Michael acceptor can make the reverse reaction (elimination) faster and more thermodynamically favorable. nih.gov
In thiol-disulfide exchange reactions, the equilibrium position is determined by the relative stability of the thiols and disulfides involved. The standard reduction potential of the disulfide and the pKa of the thiols are key parameters.
Kinetic Factors:
The rate of many thiol reactions is dependent on the concentration of the thiolate anion, which is a much stronger nucleophile than the neutral thiol. nih.govnih.gov Consequently, the reaction pH and the thiol's pKa are critical kinetic factors. nih.govnih.gov Reactions are typically faster at pH values above the thiol's pKa, where the thiolate concentration is higher. nih.gov
The table below summarizes key thermodynamic and kinetic parameters for representative thiol reactions, providing a framework for understanding the potential reactivity of this compound.
| Reaction Type | Thiol Example | Partner | Solvent | Kinetic/Thermodynamic Parameter | Value | Reference |
| Michael Addition | Thiophenol | Ethyl Propiolate | Water | Time to 98% Conversion | 5 min | nih.gov |
| Michael Addition | Thiophenol | Ethyl Propiolate | Toluene | Time to 45% Conversion | 30 min | nih.gov |
| Thiol-Disulfide Exchange | Glutathione (B108866) (GSH) | GSSG | Water (pH 7) | Second-order rate constant (k) | Varies with pKa of attacking thiol | nih.govharvard.edu |
| Radical Thiol-Ene | Alkyl Thiols | Various Alkenes | N/A | Rate-Limiting Step | Often Chain-Transfer | wikipedia.org |
This table presents data for model compounds to illustrate general principles of thiol reactivity.
Influence of the Fluorine Substituent on Reaction Kinetics, Regioselectivity, and Stereoselectivity
The fluorine atom at the meta-position of the phenyl ring in this compound exerts a significant, primarily inductive, electron-withdrawing effect. This electronic influence is a key determinant of the compound's reactivity compared to its non-fluorinated analog.
Influence on Reaction Kinetics:
The primary kinetic effect of the meta-fluoro substituent is the increased acidity of the thiol proton. The electron-withdrawing nature of fluorine stabilizes the negative charge of the thiolate anion (Ar-CH(R)-S⁻), thereby lowering the pKa of the S-H bond. A lower pKa means that a higher concentration of the highly nucleophilic thiolate is present at a given pH, which can lead to an acceleration of reaction rates in nucleophilic pathways like Michael additions or SₙAr reactions. nih.govacsgcipr.org
In studies of nucleophilic aromatic substitution, aryl fluorides are often more reactive than other aryl halides because the high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex, thus lowering the activation energy of the rate-determining step. acsgcipr.org By analogy, the fluorine on the phenyl ring of this compound would be expected to stabilize transition states that have developing negative charge, thereby increasing reaction rates.
The table below illustrates the effect of substituents on the acidity of aromatic thiols, which serves as a proxy for predicting kinetic behavior.
| Compound | Substituent | pKa | Predicted Kinetic Effect on Nucleophilic Reactions |
| Thiophenol | H | 6.62 | Baseline |
| 4-Methylthiophenol | 4-CH₃ (donating) | 6.82 | Slower |
| 4-Chlorothiophenol | 4-Cl (withdrawing) | 5.98 | Faster |
| This compound | 3-F (withdrawing) | Predicted < 6.6 | Faster than non-fluorinated analog |
pKa values are for substituted thiophenols and serve as an analogy. The pKa of this compound itself has not been reported but is expected to be lower than its non-fluorinated counterpart due to the inductive effect.
Influence on Regioselectivity:
In reactions where multiple sites are available for attack, such as the addition of the thiyl radical to an unsymmetrical alkene (thiol-ene reaction), the fluorine substituent is not expected to exert a strong directing effect on regioselectivity, as the reaction occurs at the sulfur atom, which is separated from the ring by a propyl chain. However, in intramolecular reactions, electronic effects can influence the preference for the formation of different ring sizes. wikipedia.org For radical additions to this compound itself (if it were the substrate), the fluorine's influence on the electron distribution of the phenyl ring would be a factor.
Influence on Stereoselectivity:
The thiol group in this compound is attached to a chiral center. Therefore, in reactions that form a new stereocenter, the existing chirality can lead to diastereoselectivity. wikipedia.org The fluorine atom can influence stereoselectivity through both steric and electronic effects. wikipedia.org Although fluorine is similar in size to hydrogen, its electronic properties are vastly different. The electron-withdrawing nature of the fluorophenyl group can alter the conformational preferences of the molecule and the electronic character of the transition state, thereby influencing the facial selectivity of attack by an incoming reagent.
In catalyzed asymmetric reactions, the fluorinated substrate may interact differently with a chiral catalyst compared to a non-fluorinated one, potentially leading to different levels of enantiomeric or diastereomeric excess. mdpi.comnih.gov For example, in the synthesis of chiral fluorinated compounds, the use of chiral catalysts is a common strategy to control the stereochemical outcome. mdpi.comnih.gov The electronic properties imparted by the fluorine atom can be crucial for achieving high stereoselectivity. mdpi.com
Theoretical and Computational Chemistry Approaches to 1 3 Fluorophenyl Propane 1 Thiol
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and energy of a molecule, which in turn dictates its geometry, stability, and reactivity.
Density Functional Theory (DFT) stands as one of the most widely used computational methods for studying molecular systems. Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of a molecule from its electron density. This approach provides a favorable balance between computational cost and accuracy, making it suitable for a molecule of the size of 1-(3-Fluorophenyl)propane-1-thiol.
A primary application of DFT is geometry optimization. This process computationally determines the three-dimensional arrangement of atoms in the molecule that corresponds to the lowest energy, known as the ground state geometry. The resulting optimized structure provides key information such as bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is employed to calculate the electronic structure, which describes the distribution and energy of electrons within the molecule. This information is crucial for understanding the molecule's stability, polarity, and the nature of its chemical bonds.
The accuracy of a DFT calculation is critically dependent on the chosen "level of theory," which comprises the functional and the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. For organosulfur compounds, the choice of basis set is particularly important due to the presence of a third-row element, sulfur, which has more electrons and a more complex electronic structure than first or second-row elements.
Commonly used basis sets include the Pople-style split-valence basis sets, such as 6-31G(d) or the more flexible 6-311+G(d,p). The inclusion of polarization functions (d,p) is crucial for describing the anisotropic nature of bonding around sulfur, while diffuse functions (+) are important for accurately describing anions or weak, long-range interactions. For higher accuracy, Dunning's correlation-consistent basis sets, like cc-pVTZ, are often recommended.
The choice of the DFT functional is equally critical. Hybrid functionals like B3LYP are popular, though for some properties, newer functionals from the Minnesota family (e.g., M06-2X) have shown improved performance for main-group chemistry. The selection of an appropriate combination of functional and basis set is often validated by comparing calculated results for related, known compounds with experimental data to ensure the chosen level of theory is reliable for the system under investigation. Studies have shown that for sulfur-containing systems, basis sets like 6-311G(2d,p) can yield reliable geometries, and functionals like ωB97XD can provide accurate thermochemical data.
Table 1: Illustrative Examples of Basis Sets for Organosulfur Calculations This table presents examples of basis sets and their typical applications. The optimal choice depends on the specific property being calculated and the available computational resources.
| Basis Set | Description | Typical Application |
| STO-3G | Minimal basis set | Preliminary calculations, very large systems |
| 6-31G(d) | Split-valence with polarization on heavy atoms | Routine geometry optimizations |
| 6-311+G(d,p) | Triple-split valence with diffuse and polarization functions | Accurate energy and property calculations |
| cc-pVTZ | Correlation-consistent, triple-zeta | High-accuracy calculations, benchmarking |
Chemical reactions and processes are most often carried out in a solvent. The solvent can significantly influence the structure, stability, and reactivity of a solute molecule. Explicitly modeling individual solvent molecules is computationally very expensive. Therefore, implicit solvation models are widely used, with the Polarizable Continuum Model (PCM) being a prominent example.
The PCM method treats the solvent as a continuous, polarizable dielectric medium rather than individual molecules. The solute molecule is placed in a cavity within this continuum, and the electrostatic interaction between the solute and the solvent is calculated self-consistently.
A widely used variant of this model is the Integral Equation Formalism PCM (IEFPCM). The IEFPCM approach has been shown to be robust and provides a good description of the solvent effects for a wide range of chemical systems. These models are essential for calculating properties in solution and comparing them with experimental data, which are typically obtained in a solvent phase. The choice of model can be crucial, as different PCM variants can yield different results, especially for highly polar or halogenated compounds.
Computational Insights into Reaction Mechanisms and Transition States
Computational chemistry offers profound insights into the mechanisms of chemical reactions involving thiols, allowing for the detailed exploration of reaction pathways, the characterization of transient intermediates, and the identification of transition states. kglmeridian.comyoutube.com These studies are fundamental to understanding the reactivity of this compound in processes such as nucleophilic substitution, oxidation, and addition reactions. masterorganicchemistry.comacs.org
A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecule or system as a function of its geometry. By mapping the PES, chemists can identify the most favorable reaction pathways, which correspond to the lowest energy routes from reactants to products. Key features of a PES include minima (representing stable reactants, intermediates, and products) and saddle points (representing transition states).
For a reaction involving this compound, such as its oxidation to a disulfide, a PES analysis would:
Identify the structure of the transition state(s).
Calculate the activation energy (the energy barrier that must be overcome), which determines the reaction rate.
Reveal the presence of any reaction intermediates.
Computational studies on similar aromatic thiols have elucidated mechanisms for various transformations, including their role in accelerating rubber oxidation and their thiol-disulfide interchange reactions, which are vital in protein folding. kglmeridian.comnih.gov
Many chemical reactions can proceed through multiple competing pathways, leading to different products. Computational modeling is an indispensable tool for understanding and predicting the selectivity (chemo-, regio-, and stereoselectivity) of such reactions. By calculating the activation energies for each competing pathway, the kinetically favored product (the one formed via the lowest energy barrier) can be predicted.
For this compound, consider a nucleophilic attack. The thiolate anion could potentially attack different electrophilic sites in a reaction partner. DFT calculations can model the transition states for each possible attack, and the relative free energies of activation (ΔG‡) will determine the product distribution. For instance, in reactions with activated aryl halides, thiol anions can attack either a carbon atom or a halogen atom, and computational studies can disentangle these pathways. acs.org
A hypothetical analysis of two competing pathways for a reaction of this compound is summarized below.
| Reaction Pathway | Description | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Pathway A | Formation of Product A via TS-A | 22.5 | Minor Product |
| Pathway B | Formation of Product B via TS-B | 19.8 | Major Product (Kinetically Favored) |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are widely used to predict the spectroscopic properties of molecules, providing a powerful complement to experimental techniques like infrared (IR) and Raman spectroscopy. researchgate.netresearchgate.net Simulating these spectra aids in the interpretation of experimental data, allowing for precise assignment of vibrational bands to specific molecular motions.
DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule in its ground state. researchgate.net The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and normal modes.
For this compound, a simulated spectrum would help assign key vibrational bands:
S-H Stretch: A characteristic, though often weak, band in the IR spectrum around 2550-2600 cm⁻¹.
C-F Stretch: A strong band in the IR spectrum, typically in the 1100-1300 cm⁻¹ region.
Aromatic C-H and C=C Stretches: Bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
C-S Stretch: A weaker band typically found between 600-800 cm⁻¹.
Comparing the calculated frequencies with experimental data often requires the use of a scaling factor to correct for approximations in the computational method and for anharmonicity. researchgate.net The close agreement between scaled theoretical spectra and experimental spectra provides strong validation for both the structural assignment and the computational model. acs.org
The following table presents a hypothetical comparison of calculated and experimental vibrational frequencies for key modes in this compound.
| Vibrational Mode | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | Experimental Frequency (cm-1) | Intensity (IR) |
|---|---|---|---|---|
| Aromatic C-H stretch | 3215 | 3086 | 3085 | Medium |
| Aliphatic C-H stretch | 3088 | 2964 | 2965 | Strong |
| S-H stretch | 2698 | 2590 | 2592 | Weak |
| Aromatic C=C stretch | 1645 | 1579 | 1580 | Strong |
| C-F stretch | 1275 | 1224 | 1225 | Very Strong |
| C-S stretch | 745 | 715 | 714 | Medium |
Predicted NMR Chemical Shifts (¹H, ¹³C, ¹⁹F) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic compounds. The prediction of NMR chemical shifts using computational methods provides a powerful tool for confirming the structure of newly synthesized molecules like this compound by comparing theoretical values with experimental data. While specific pre-calculated NMR data for this compound is not available in public research literature, this section outlines the established theoretical methodologies used for such predictions and presents illustrative data based on these standard computational approaches.
Research Findings and Methodology
The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is commonly achieved through quantum chemical calculations, with Density Functional Theory (DFT) being a widely adopted method due to its balance of accuracy and computational cost. nih.govresearchgate.net The process involves several key steps:
Geometry Optimization: The first step is to determine the lowest energy three-dimensional conformation of the molecule. This is typically performed using a selected DFT functional (e.g., B3LYP, ωB97XD) and a suitable basis set (e.g., 6-31G(d)). researchgate.netnih.gov For flexible molecules like this compound, a conformational search is necessary to identify the most stable isomer(s), as the predicted NMR shifts are often a Boltzmann-weighted average of the shifts for all significant low-energy conformers. nih.govresearchgate.net
NMR Shielding Tensor Calculation: Once the optimized geometry is obtained, the NMR shielding tensors are calculated for each nucleus. This is a more computationally intensive step, often employing a larger basis set (e.g., 6-311+G(2d,p), aug-cc-pvdz) to improve accuracy. researchgate.netnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for these calculations. nih.gov
Chemical Shift Calculation: The calculated isotropic shielding value (σ_iso) for each nucleus is then converted to a chemical shift (δ) by referencing it against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and a compound like CFCl₃ for ¹⁹F, calculated at the same level of theory. researchgate.net
The accuracy of these predictions can be very high, with mean absolute errors often less than 0.2 ppm for ¹H and 2 ppm for ¹³C NMR. nih.gov For ¹⁹F NMR, prediction errors are generally higher but can be minimized to within a few ppm through the use of appropriate functionals, basis sets, and scaling factors. researchgate.netnih.gov The inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM), can further refine the accuracy of the predictions. researchgate.net
Predicted ¹H NMR Chemical Shifts
The predicted ¹H NMR spectrum for this compound would show distinct signals for the aromatic protons, the methanethiol (B179389) proton, the methylene (B1212753) protons, and the terminal methyl protons. The chemical shifts are influenced by the electronegativity of the fluorine and sulfur atoms and the aromatic ring currents.
Table 1: Illustrative Predicted ¹H NMR Chemical Shifts for this compound (Note: These values are exemplary and based on typical shifts for similar structural motifs. Specific computational results would be required for definitive values.)
| Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| SH | ~1.6 - 2.0 | Triplet (t) |
| CH(SH) | ~4.1 - 4.5 | Quartet (q) |
| CH₂ | ~1.7 - 2.1 | Sextet |
| CH₃ | ~0.9 - 1.2 | Triplet (t) |
| Ar-H (C2) | ~7.1 - 7.3 | Singlet (broad) |
| Ar-H (C4) | ~7.0 - 7.2 | Doublet (d) |
| Ar-H (C5) | ~7.3 - 7.5 | Triplet (t) |
| Ar-H (C6) | ~7.1 - 7.3 | Doublet (d) |
Predicted ¹³C NMR Chemical Shifts
The ¹³C NMR spectrum provides information on each unique carbon environment. The carbon attached to the fluorine atom (C3) would exhibit a large C-F coupling constant, and its chemical shift would be significantly affected by the fluorine's electronegativity.
Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound (Note: These values are exemplary and based on typical shifts for similar structural motifs. Specific computational results would be required for definitive values.)
| Atom Position | Predicted Chemical Shift (δ, ppm) |
| CH₃ | ~13 - 15 |
| CH₂ | ~30 - 33 |
| CH(SH) | ~45 - 50 |
| C1 (ipso) | ~145 - 148 (d, J ≈ 7-10 Hz) |
| C2 | ~115 - 118 (d, J ≈ 21-23 Hz) |
| C3 (C-F) | ~161 - 164 (d, J ≈ 245-250 Hz) |
| C4 | ~123 - 126 (d, J ≈ 2-3 Hz) |
| C5 | ~129 - 132 (d, J ≈ 8-9 Hz) |
| C6 | ~130 - 133 (s) |
Predicted ¹⁹F NMR Chemical Shifts
¹⁹F NMR is particularly sensitive to the electronic environment. For this compound, a single resonance is expected. The predicted chemical shift is valuable for confirming the position of the fluorine substituent on the aromatic ring. Computational studies on fluorinated aromatic compounds show that DFT methods can predict ¹⁹F shifts with high accuracy, which is crucial for distinguishing between isomers. nih.govnih.gov
Table 3: Illustrative Predicted ¹⁹F NMR Chemical Shift for this compound (Note: This value is exemplary and based on typical shifts for similar structural motifs. Specific computational results would be required for a definitive value.)
| Atom Position | Predicted Chemical Shift (δ, ppm) |
| Ar-F | ~(-112) - (-115) |
Future Research Perspectives and Challenges in the Study of 1 3 Fluorophenyl Propane 1 Thiol
Development of More Sustainable and Atom-Economical Synthetic Approaches
A primary challenge in the study of novel compounds is the development of efficient and environmentally benign synthetic routes. Future research should prioritize the development of sustainable and atom-economical methods for the synthesis of 1-(3-Fluorophenyl)propane-1-thiol, moving away from traditional, often wasteful, synthetic protocols.
Key areas for investigation include:
Catalytic Thiolation: Exploring catalytic methods for the direct introduction of the thiol group can significantly improve the sustainability of the synthesis. numberanalytics.com This could involve the use of transition-metal catalysts to facilitate the reaction of a suitable precursor, such as 1-bromo-3-fluorobenzene, with a sulfur source.
Thiol-Ene "Click" Chemistry: Investigating the "click" reaction between 3-fluorostyrene (B1329300) and a thiolating agent could provide a highly efficient and atom-economical route to the desired product. This approach is known for its high yields, mild reaction conditions, and minimal byproduct formation.
Renewable Feedstocks: Research into the synthesis of the aromatic core from renewable resources would represent a significant advance in the sustainable production of this and related compounds.
A comparative analysis of potential synthetic routes is presented in Table 1.
Table 1: Hypothetical Comparison of Synthetic Routes to this compound
| Synthetic Route | Starting Materials | Reagents | Atom Economy (%) | Sustainability Considerations |
|---|---|---|---|---|
| Traditional Grignard Route | 1-bromo-3-fluorobenzene, Propanal | Mg, S₈, H₃O⁺ | ~50% | Use of stoichiometric magnesium, potential for Wurtz coupling side products. |
| Catalytic Thiolation | 3-Fluorobenzyl halide, Sodium hydrosulfide (B80085) | Palladium or Nickel catalyst | >80% | Reduces waste by using catalytic amounts of metal. google.com |
| Thiol-Ene "Click" Reaction | 3-Fluorostyrene, Thioacetic acid | Radical initiator | >95% | High atom economy, often proceeds under mild, solvent-free conditions. |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The unique electronic nature of this compound, arising from the interplay of the fluoro and thiol groups, suggests the potential for novel reactivity. Future research should aim to uncover and exploit these unique reactivity patterns.
Promising areas of exploration include:
Fluorine-Directed Reactivity: Investigating how the fluorine atom influences the reactivity of the thiol group and the benzylic position is crucial. The electron-withdrawing nature of fluorine could impact the pKa of the thiol and the stability of reaction intermediates. rsc.org
Benzylic Functionalization: The benzylic C-H bond adjacent to the thiol group presents an opportunity for selective functionalization. tandfonline.com Research into catalytic methods for the direct C-H activation and subsequent elaboration of this position could lead to a diverse range of derivatives.
Radical Chemistry: The thiol group is known to participate in radical reactions. nih.gov Exploring the radical-mediated transformations of this compound could open up new avenues for the synthesis of complex molecules.
Integration of Advanced Computational Methods for Predictive Chemistry and Material Design
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. The integration of advanced computational methods will be instrumental in accelerating the exploration of this compound.
Key computational approaches include:
Density Functional Theory (DFT) Calculations: DFT can be employed to predict key molecular properties such as bond dissociation energies, pKa values, and reaction transition states. This information can provide valuable insights into the compound's reactivity and guide the design of new reactions. acs.org
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with other molecules or materials. This is particularly relevant for understanding its behavior in biological systems or as a component in materials.
Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of derivatives are synthesized and their properties are measured, QSAR models can be developed to predict the properties of new, unsynthesized analogs, thereby streamlining the discovery process.
Table 2: Predicted Physicochemical Properties of this compound and Related Compounds
| Compound | Predicted pKa | Predicted LogP | Predicted Polar Surface Area (Ų) |
|---|---|---|---|
| 1-Phenylpropane-1-thiol | 10.5 | 2.8 | 38.8 |
| This compound | 9.8 | 3.1 | 38.8 |
Note: The data for this compound are hypothetical predictions based on the known effects of fluorine substitution.
Expanding the Scope of Applications in Emerging Areas of Organic and Materials Chemistry
The unique structural features of this compound suggest its potential for a wide range of applications in both organic and materials chemistry. Future research should focus on exploring these potential applications.
Potential application areas include:
Organic Synthesis: The thiol group can be used as a versatile handle for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. creative-proteomics.com The presence of the fluorine atom can enhance the biological activity and metabolic stability of the resulting products. numberanalytics.com
Materials Science: Thiol-functionalized molecules are known to self-assemble on gold surfaces, which could be exploited for the development of sensors, molecular electronics, and functional coatings. mdpi.com The fluorine atom could impart unique properties to these materials, such as hydrophobicity and thermal stability. numberanalytics.comresearchgate.net
Medicinal Chemistry: The combination of a thiol group and a fluorine atom in a single molecule is of interest in drug discovery. nih.gov Thiols can act as antioxidants or enzyme inhibitors, while fluorine can improve pharmacokinetic properties. numberanalytics.comnih.gov
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(3-Fluorophenyl)propane-1-thiol, and how can side reactions involving the thiol group be minimized?
- Methodology : The synthesis can involve nucleophilic substitution or thiolation of a pre-functionalized 3-fluorophenyl precursor. For example, a protocol analogous to the reaction of 1-(2-hydroxyphenyl) derivatives with phosphorus halides (e.g., PCl₃ or PPh₂Cl) in the presence of a base like triethylamine can be adapted . To minimize oxidation of the thiol group, inert atmosphere (N₂/Ar) and reducing agents (e.g., dithiothreitol) should be employed during purification.
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Methodology :
- Spectroscopy : FT-IR and Raman spectroscopy can confirm the presence of the thiol (-SH) group via S-H stretching vibrations (~2500–2600 cm⁻¹) and C-S bonds (~600–700 cm⁻¹). Comparative analysis with DFT-calculated vibrational spectra (e.g., using B3LYP/6-31G* basis sets) enhances accuracy .
- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELXL or similar software can resolve bond lengths and angles, particularly the C-S bond geometry .
Q. What solvent systems are compatible with this compound in reactivity studies?
- Methodology : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the thiolate anion in nucleophilic reactions, while non-polar solvents (toluene, THF) are suitable for radical-mediated pathways. Solubility tests via UV-Vis spectroscopy at varying solvent polarities are recommended.
Advanced Research Questions
Q. How does the electron-withdrawing 3-fluorophenyl group influence the acidity and nucleophilicity of the thiol moiety?
- Methodology :
- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., using X3LYP or B3LYP functionals) can quantify the pKa of the thiol group by comparing electron density maps and frontier molecular orbitals .
- Experimental Validation : Competitive kinetic studies with electrophiles (e.g., iodoacetamide) under controlled pH conditions can measure nucleophilicity trends .
Q. What strategies can resolve contradictions in reported bioactivity data for fluorophenyl-thiol derivatives?
- Methodology :
- Meta-Analysis : Cross-reference bioassay datasets (e.g., PubChem, ChEMBL) to identify batch-dependent impurities or solvent effects.
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and Hammett constants to isolate structural contributors to activity .
Q. How can the stereoelectronic effects of the 3-fluorophenyl group be exploited in catalytic applications?
- Methodology :
- Mechanistic Probes : Use deuterium labeling (e.g., D₂O exchange) to track hydrogen-bonding interactions in transition states during thiol-mediated catalysis.
- Kinetic Isotope Effects (KIE) : Compare reaction rates of fluorinated vs. non-fluorinated analogs to quantify electronic effects .
Q. What are the challenges in crystallizing this compound, and how can lattice packing be optimized?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
